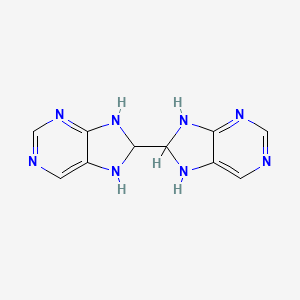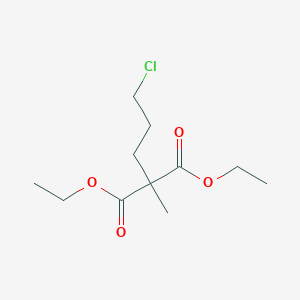
Diethyl (3-chloropropyl)(methyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3-chloropropyl)(methyl)propanedioate is an organic compound that belongs to the class of malonic esters It is a derivative of diethyl malonate, where one of the hydrogen atoms on the carbon chain is replaced by a 3-chloropropyl group and another by a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-chloropropyl)(methyl)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which is a good nucleophile. The enolate ion then undergoes nucleophilic substitution with 3-chloropropyl bromide and methyl iodide to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Large-scale reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
化学反応の分析
Types of Reactions
Diethyl (3-chloropropyl)(methyl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropropyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the initial deprotonation to form the enolate ion.
3-Chloropropyl Bromide and Methyl Iodide: Alkylating agents used in the substitution reactions.
Aqueous Hydrochloric Acid: Employed in the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions
科学的研究の応用
Diethyl (3-chloropropyl)(methyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of diethyl (3-chloropropyl)(methyl)propanedioate involves its reactivity as a malonic ester. The compound’s enolate ion can act as a nucleophile, participating in various substitution and addition reactions. The presence of the chloropropyl and methyl groups influences its reactivity and the types of products formed. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Diethyl Malonate: The parent compound, which lacks the chloropropyl and methyl substitutions.
Diethyl (3-chloropropyl)malonate: Similar but without the methyl group.
Diethyl (methyl)malonate: Similar but without the chloropropyl group
Uniqueness
The combination of these substituents allows for a broader range of chemical transformations and applications in various fields .
特性
CAS番号 |
91355-29-2 |
|---|---|
分子式 |
C11H19ClO4 |
分子量 |
250.72 g/mol |
IUPAC名 |
diethyl 2-(3-chloropropyl)-2-methylpropanedioate |
InChI |
InChI=1S/C11H19ClO4/c1-4-15-9(13)11(3,7-6-8-12)10(14)16-5-2/h4-8H2,1-3H3 |
InChIキー |
CYWXBKCRHQWBMH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CCCCl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






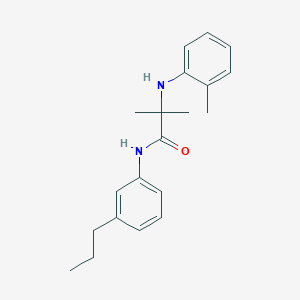
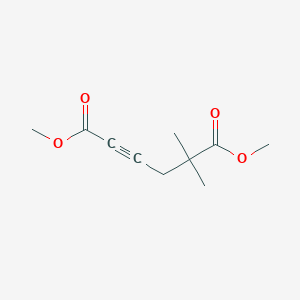
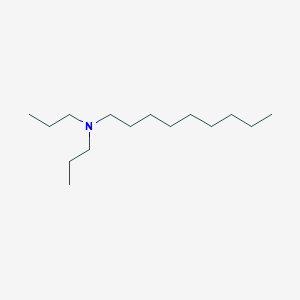
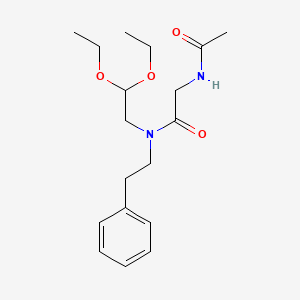



![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
